molecular formula C16H20N2O2S B2451520 N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]butanamide CAS No. 691860-68-1

N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]butanamide

Cat. No.: B2451520
CAS No.: 691860-68-1
M. Wt: 304.41
InChI Key: XQQXETYTGLDPHC-UHFFFAOYSA-N
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Description

N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]butanamide is a fascinating chemical compound that has garnered attention in various scientific fields. This compound features a thiazole ring, which is known for its versatility and reactivity, making it a valuable component in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]butanamide typically involves the reaction of 4-propoxyphenyl isothiocyanate with 2-bromo-1-butanol in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate thiazole ring, followed by the addition of the butanamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]butanamide undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidine derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive agent in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound may inhibit or activate specific pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide
  • N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]butanamide
  • N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]butanamide

Uniqueness

N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]butanamide stands out due to its unique propoxy group, which imparts distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and development .

Properties

IUPAC Name

N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-3-5-15(19)18-16-17-14(11-21-16)12-6-8-13(9-7-12)20-10-4-2/h6-9,11H,3-5,10H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQXETYTGLDPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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